molecular formula C13H19F2N5O2S B10959513 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10959513
M. Wt: 347.39 g/mol
InChI Key: SJCFOACEXBNLOW-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with difluoromethyl and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. One common approach is the difluoromethylation of heterocycles via a radical process . This method involves the use of difluoromethyl radicals to introduce the difluoromethyl group into the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamide groups to amines.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Agrochemicals: It is explored for use in pesticides and herbicides due to its ability to interact with biological targets in plants and pests.

    Material Science: The compound’s unique properties make it a candidate for use in advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The sulfonamide group can also play a role in the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1H-pyrazole-4-sulfonamide is unique due to the combination of its difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19F2N5O2S

Molecular Weight

347.39 g/mol

IUPAC Name

1-(difluoromethyl)-N-[3-(3,5-dimethylpyrazol-1-yl)butyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C13H19F2N5O2S/c1-9-6-11(3)20(18-9)10(2)4-5-17-23(21,22)12-7-16-19(8-12)13(14)15/h6-8,10,13,17H,4-5H2,1-3H3

InChI Key

SJCFOACEXBNLOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)CCNS(=O)(=O)C2=CN(N=C2)C(F)F)C

Origin of Product

United States

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